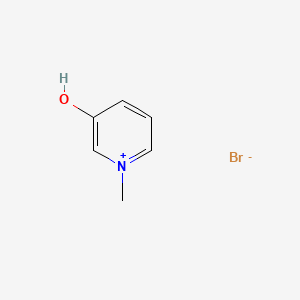

3-ヒドロキシ-1-メチルピリジニウム ブロミド

説明

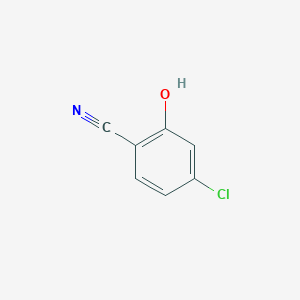

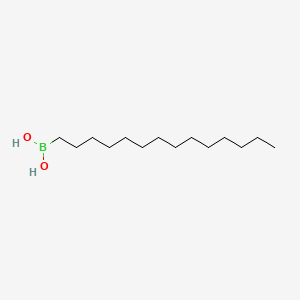

Pyridinium, 3-hydroxy-1-methyl-, bromide is a useful research compound. Its molecular formula is C6H8BrNO and its molecular weight is 190.04 g/mol. The purity is usually 95%.

The exact mass of the compound Pyridinium, 3-hydroxy-1-methyl-, bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridinium, 3-hydroxy-1-methyl-, bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 3-hydroxy-1-methyl-, bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

合成経路と反応性

3-ヒドロキシ-1-メチルピリジニウム ブロミドを含むピリジニウム塩は、その多様な合成経路と反応性のために利用されています。これらは、複雑な有機化合物の合成における中間体として役立ちます。 その構造的多様性により、特定の反応のために、または有機合成における触媒として調整できる、広範囲の誘導体の作成が可能になります .

ピリジニウムイオン液体

これらの塩は、ピリジニウム系イオン液体の形成に不可欠です。 イオン液体は、低揮発性、高熱安定性、良好な溶解能力などの優れた特性を持ち、グリーンケミストリー、電気化学、化学反応の溶媒など、さまざまな用途に適しています .

生物活性

3-ヒドロキシ-1-メチルピリジニウム ブロミドは、顕著な生物活性を示します。これは、さまざまな病原体に対する抗菌活性について研究されています。 さらに、これは抗がん剤としての可能性を示しており、新しい治療薬の開発のための経路を提供しています .

抗マラリア剤および抗コリンエステラーゼ阻害剤

この化合物は、マラリアに対する抗マラリア効果についても研究されており、マラリアの新しい治療法につながる可能性があります。 さらに、抗コリンエステラーゼ阻害剤としての役割は、重症筋無力症などの状態の治療や、化学兵器剤に対する事前曝露解毒剤としての使用を示唆しています .

材料科学

材料科学では、ピリジニウム塩は、表面特性を改変し、機能性材料を作成するために使用されます。 これらは、特定の電子、光学、または機械的特性を持つ高度な材料の開発に使用できます .

遺伝子導入

この化合物はDNAと複合体を形成する能力があるため、遺伝子導入システムの候補となっています。 これは、遺伝子治療と遺伝子工学研究において重要なステップである、細胞への遺伝物質の輸送に使用できる可能性があります .

作用機序

Target of Action

The primary target of Pyridinium, 3-hydroxy-1-methyl-, bromide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine at the neuromuscular junction .

Mode of Action

Pyridinium, 3-hydroxy-1-methyl-, bromide: acts as a reversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the neuromuscular junction . This results in enhanced signaling and alleviation of symptoms associated with conditions like myasthenia gravis .

Biochemical Pathways

The action of Pyridinium, 3-hydroxy-1-methyl-, bromide affects the cholinergic pathway. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, a key neurotransmitter in this pathway . The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals .

Pharmacokinetics

The pharmacokinetic properties of Pyridinium, 3-hydroxy-1-methyl-, bromide include its absorption, distribution, metabolism, and excretion (ADME). It is primarily eliminated through the kidneys . Approximately 90% of an intravenous dose is recovered in the urine within 24 hours, with unchanged Pyridinium, 3-hydroxy-1-methyl-, bromide and its main metabolite recovered in an approximately 4:1 ratio .

Result of Action

The molecular and cellular effects of Pyridinium, 3-hydroxy-1-methyl-, bromide ’s action include increased acetylcholine levels at the neuromuscular junction, leading to enhanced nerve signal transmission . This can alleviate symptoms of conditions like myasthenia gravis, which are characterized by muscle weakness and fatigue .

Action Environment

The action, efficacy, and stability of Pyridinium, 3-hydroxy-1-methyl-, bromide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications or substances can potentially interact with Pyridinium, 3-hydroxy-1-methyl-, bromide, influencing its efficacy and action .

特性

IUPAC Name |

1-methylpyridin-1-ium-3-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRNYCXMUTXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31034-86-3 | |

| Record name | 3-Hydroxy-1-methylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31034-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-1-5237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO-1-5237 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WZ9EI09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)

![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)